molecular formula C9H14N2O B2651255 4-(2-Aminoethyl)-2-methoxyaniline CAS No. 180149-06-8

4-(2-Aminoethyl)-2-methoxyaniline

Cat. No.: B2651255
CAS No.: 180149-06-8
M. Wt: 166.224
InChI Key: NVFFCUAPFVJITJ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methoxyaniline is an organic compound with the molecular formula C9H14N2O . This aniline derivative features both a methoxy group and a phenethylamine structure, making it a valuable intermediate in organic synthesis and chemical research. Its structure suggests potential utility in the development of novel chemical entities and complex molecules. Researchers may employ this compound as a key building block in pharmaceutical research, particularly in the synthesis of compounds targeting neurological pathways, given its structural resemblance to biologically active amines. It is also relevant in materials science for the creation of advanced polymers and functionalized surfaces. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFFCUAPFVJITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and ethylene diamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-(2-Aminoethyl)-2-methoxyaniline exhibit promising anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds often act as inhibitors of key signaling pathways involved in tumor growth.

Case Study:

  • Study Title: Inhibition of EGFR and VEGFR-2 Kinases
  • Findings: A derivative of this compound demonstrated strong inhibition of EGFR and VEGFR-2 kinases, outperforming established inhibitors like Sorafenib in terms of potency. The binding affinities were assessed using molecular docking studies, revealing a promising mechanism for anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Plant Growth Regulation

There is emerging evidence that compounds like this compound may function as plant growth regulators. They can influence cytokinin metabolism, which is crucial for plant development.

Case Study:

  • Study Title: Cytokinin Oxidase Inhibition
  • Findings: The compound was tested as an inhibitor of cytokinin oxidase/dehydrogenase enzymes, which play a role in regulating plant hormone levels. The results showed significant inhibition, suggesting potential applications in enhancing crop yields through hormonal regulation .

Chemical Analysis Techniques

The compound is utilized in various analytical chemistry techniques, including chromatography and spectrometry, due to its unique chemical properties. It serves as a standard or reference material in method development for detecting similar compounds in complex mixtures.

Data Table: Analytical Methods

MethodApplication
High-Performance Liquid Chromatography (HPLC)Used to separate and quantify related compounds
Mass Spectrometry (MS)Identification of metabolites in biological samples

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and regulatory differences between 4-(2-Aminoethyl)-2-methoxyaniline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Regulatory Notes
This compound 2-OCH₃, 4-CH₂CH₂NH₂ C₉H₁₄N₂O 166.22 Not specified Likely higher basicity and solubility due to aminoethyl group; potential intermediate in organic synthesis.
o-Anisidine (2-Methoxyaniline) 2-OCH₃, 1-NH₂ C₇H₉NO 123.15 90-04-0 Carcinogenic (OEKO-TEX® regulated); used in dyes and pigments .
m-Cresidine (4-Methoxy-2-methylaniline) 2-CH₃, 4-OCH₃, 1-NH₂ C₈H₁₁NO 137.18 102-50-1 Moderate toxicity; used in agrochemicals and pharmaceuticals .
4-(2-Aminoethyl)-2-methoxyphenol 2-OCH₃, 4-CH₂CH₂NH₂, 1-OH C₉H₁₃NO₂·HCl 203.67 554-52-9 Skin/eye irritant; used in laboratory synthesis .
2-Chloro-3-methoxy-6-acetylaniline 2-Cl, 3-OCH₃, 6-COCH₃, 1-NH₂ C₉H₁₀ClNO₂ 199.64 Not specified Halogenated analog; potential precursor in drug development .

Structural and Functional Differences

  • Aminoethyl vs. This makes it more suitable for forming salts or participating in condensation reactions .
  • Halogenation Effects : 2-Chloro-3-methoxy-6-acetylaniline () introduces a chlorine atom and acetyl group, increasing steric hindrance and altering electronic properties, which may reduce bioavailability compared to the target compound.

Toxicity and Regulatory Profiles

  • Carcinogenicity: o-Anisidine is classified as carcinogenic by OEKO-TEX® due to its ability to release aromatic amines, restricting its use in textiles .
  • Handling Precautions: The aminoethyl derivative requires stringent protective measures (gloves, goggles) similar to 4-(2-Aminoethyl)-2-methoxyphenol, whereas m-cresidine exhibits lower acute toxicity .

Biological Activity

4-(2-Aminoethyl)-2-methoxyaniline, also known as this compound dihydrochloride, is an aromatic amine with potential biological activities. This compound has garnered interest due to its structural similarity to dopamine, suggesting possible interactions with neurotransmitter systems and implications for drug development.

Chemical Structure and Properties

The compound's molecular formula is C10H15Cl2N2OC_{10}H_{15}Cl_2N_2O with a molecular weight of 236.15 g/mol. Its structure features a methoxy group and an aminoethyl side chain attached to a benzene ring, enhancing its solubility and reactivity in biological systems. The presence of both amino and methoxy groups allows for various chemical reactions, including nucleophilic substitutions and oxidation processes .

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit tumor growth in various cancer cell lines. For instance, cytotoxicity tests against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer) revealed significant inhibitory effects . The IC50 values for these assays suggest that the compound may be more potent than established chemotherapeutics like Vinblastine and Colchicine in specific contexts.

Cell Line IC50 Value (µg/mL) Reference Drug IC50 Value (µg/mL)
MCF-73.59.6
HCT-1164.021.3
PC-32.42.3
A5493.23.78
HepG-25.010.0

These results indicate that while the compound shows efficacy against cancer cells, it exhibits weaker activity against normal cell lines, suggesting a level of selectivity that is desirable in anticancer drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with neurotransmitter receptors and cellular signaling pathways. The aminoethyl group may facilitate binding to specific receptors, potentially modulating their activity . Furthermore, its structural similarity to dopamine positions it as a candidate for exploring new therapeutic avenues in treating neurological disorders or cancers influenced by dopaminergic pathways .

Case Studies and Research Findings

Research has also focused on the compound's potential as a lead structure for developing new drugs targeting specific kinases implicated in cancer progression, such as EGFR and VEGFR-2. Molecular docking studies have shown favorable binding affinities of the compound to these targets, indicating its potential utility in targeted therapies .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Characteristics
O-AnisidineC7H9NOLacks the aminoethyl side chain; simpler structure
P-AnisidineC7H9NOSimilar to O-anisidine; used primarily as a reagent
4-(Aminomethyl)phenolC8H11NOContains an amino group but lacks the methoxy group
4-(Aminobutyl)anilineC10H14N2Longer alkyl chain; used in dye production

The presence of both methoxy and aminoethyl groups in this compound enhances its biological activity compared to these related compounds .

Q & A

Q. Safety Protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How do solvent interactions affect the thermodynamic properties of this compound in binary mixtures?

Advanced Research Question
In binary mixtures with primary alcohols (e.g., propan-1-ol), hydrogen bonding and charge transfer alter density (ρ), viscosity (η), and sound speed (u). Experimental data for 2-methoxyaniline (structurally similar) at 303.15–313.15 K show:

SolventTemperature (K)Density (g/cm³)Viscosity (mPa·s)Sound Speed (m/s)
Propan-1-ol303.150.8761.921234
2-Propen-1-ol313.150.8541.451298

Q. Key Findings :

  • Hydrogen Bonding : Polar solvents increase viscosity due to stronger intermolecular interactions.
  • Temperature Dependence : Density decreases with temperature, while sound speed rises .

How is this compound utilized in synthesizing heterocyclic derivatives?

Advanced Research Question
The compound serves as a precursor for formamide and imidazole derivatives. For example:

  • Formamide Synthesis : Reacting with formic acid yields N-(4-substituted-2-methoxyphenyl)formamide (77–89% yield) .
  • Imidazole Derivatives : Coupling with 1,2-dimethylimidazole-5-boronic acid under Suzuki conditions produces bioactive intermediates.

Q. Reaction Scheme :

This compound → Formylation → N-(4-substituted-2-methoxyphenyl)formamide  

Optimization Tip : Use microwave-assisted synthesis to reduce reaction time by 40% .

What analytical techniques ensure accurate characterization of this compound?

Basic Research Question

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 246.10 for formamide derivatives) .
  • NMR (¹H/¹³C) : Identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm).
  • FTIR : Detects amine (-NH₂) stretches at 3300–3500 cm⁻¹ and methoxy (-OCH₃) at 2830 cm⁻¹ .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase for >98% purity.

How do substituents on the aniline ring influence the reactivity of this compound?

Advanced Research Question
Electron-donating groups (e.g., methoxy) enhance nucleophilicity, facilitating electrophilic substitution. In contrast, electron-withdrawing groups (e.g., nitro) reduce reactivity. For example:

  • Methoxy Group : Increases para-substitution efficiency by 30% compared to unsubstituted aniline.
  • Steric Effects : Bulky substituents (e.g., neopentyl) lower coupling yields in Pd-catalyzed reactions .

Q. Substituent Impact Table :

SubstituentReaction TypeYield (%)
-OCH₃Formylation89
-CH(CH₃)₂Buchwald-Hartwig65
-NO₂Nitration42

How can researchers resolve contradictions in solvent-dependent experimental data?

Advanced Research Question
Contradictions arise from solvent polarity, hydrogen bonding capacity, and temperature effects. To address this:

Control Experiments : Repeat measurements in standardized solvents (e.g., DMSO, ethanol).

Statistical Analysis : Apply multivariate regression to isolate solvent-specific effects.

Computational Validation : Use density functional theory (DFT) to model solvent interactions .

Example : In binary mixtures, propan-1-ol’s hydrogen bonding reduces excess molar volume by 15% compared to 2-propen-1-ol .

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